molecular formula C13H12N2O4 B14876462 5-methoxy-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide

5-methoxy-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide

Cat. No.: B14876462
M. Wt: 260.24 g/mol
InChI Key: LERGXGPGLWYMTK-UHFFFAOYSA-N
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Description

5-methoxy-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide is a synthetic organic compound. It belongs to the class of pyran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide typically involves multi-step organic reactions. The starting materials might include pyridine derivatives and methoxy-substituted compounds. Common synthetic routes could involve:

    Condensation reactions: Combining smaller molecules to form the pyran ring.

    Amidation reactions: Introducing the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This could include:

    Catalysts: Using specific catalysts to increase reaction efficiency.

    Temperature and Pressure: Controlling these parameters to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Organic solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated pyran derivative, while reduction could produce an alcohol-substituted compound.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological molecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Using it in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide would involve its interaction with specific molecular targets. This could include:

    Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor modulation: Interacting with cellular receptors to alter signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4H-pyran-2-carboxamide derivatives: Compounds with similar structures but different substituents.

    Pyridine derivatives: Compounds containing the pyridine ring with various functional groups.

Uniqueness

5-methoxy-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

For detailed and specific information, consulting scientific literature and databases such as PubChem, SciFinder, or relevant journal articles would be necessary.

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

5-methoxy-4-oxo-N-(pyridin-3-ylmethyl)pyran-2-carboxamide

InChI

InChI=1S/C13H12N2O4/c1-18-12-8-19-11(5-10(12)16)13(17)15-7-9-3-2-4-14-6-9/h2-6,8H,7H2,1H3,(H,15,17)

InChI Key

LERGXGPGLWYMTK-UHFFFAOYSA-N

Canonical SMILES

COC1=COC(=CC1=O)C(=O)NCC2=CN=CC=C2

Origin of Product

United States

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